molecular formula C22H21Cl2N5O2S B2986305 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897620-74-5

1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Numéro de catalogue: B2986305
Numéro CAS: 897620-74-5
Poids moléculaire: 490.4
Clé InChI: SABPXOKZPJSWDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of urea derivatives featuring a thiazole core linked to a substituted piperazine moiety. Its structure includes a 4-chlorophenyl urea group and a 2-chlorophenyl-substituted piperazine, which likely influence its physicochemical and pharmacological properties.

Propriétés

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O2S/c23-15-5-7-16(8-6-15)25-21(31)27-22-26-17(14-32-22)13-20(30)29-11-9-28(10-12-29)19-4-2-1-3-18(19)24/h1-8,14H,9-13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABPXOKZPJSWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound can be broken down into several functional moieties:

  • Chlorophenyl group : Known for enhancing biological activity.
  • Piperazine ring : Often associated with neuroactive properties.
  • Thiazole and urea linkages : Contribute to the compound's overall pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity against tumor cells .

2. Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial effects against a range of bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways. For example, some synthesized thiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

3. Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties, particularly in the modulation of serotonin receptors. Compounds similar to the one have been studied for their potential as anxiolytics or antidepressants, showing efficacy in animal models through increased serotonin levels .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various thiazole-based compounds, derivatives similar to 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea were tested against human leukemia cells (HL-60). The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting that modifications in the thiazole structure can enhance anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHL-605.0
Compound BA5497.5
Compound CMDA-MB-2316.3

Enzyme Inhibition Studies

Another aspect of biological activity involves enzyme inhibition. Studies have reported that similar compounds act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The IC50 values for AChE inhibition were found to be as low as 1 µM for certain derivatives .

EnzymeCompoundIC50 (µM)
AChECompound D1.0
UreaseCompound E3.5

Comparaison Avec Des Composés Similaires

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogs, focusing on substituents and molecular characteristics:

Compound Name / CAS No. Piperazine Substituent Urea Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) 2-Chlorophenyl 4-Chlorophenyl C22H20Cl2N5O2S ~489.0 (estimated) Balanced lipophilicity, dual chlorine
897620-77-8 4-Fluorophenyl 4-Chlorophenyl C22H21ClFN5O2S 474.0 Enhanced polarity due to fluorine
923192-52-3 3-(Trifluoromethyl)phenyl 4-Chlorophenyl C23H21ClF3N5O2S 524.0 Increased metabolic stability (CF3)
897620-76-7 2-Fluorophenyl 4-Chlorophenyl C22H21ClFN5O2S 474.0 Steric hindrance from ortho-fluorine
897620-71-2 Morpholine 4-Chlorophenyl C16H17ClN4O3S 380.8 Smaller size, improved solubility
Key Observations:
  • The 2-chlorophenyl group in the target compound likely offers moderate steric bulk compared to 4-fluorophenyl (smaller) or 3-CF3-phenyl (larger) .
  • Molecular Weight Trends :

    • Compounds with trifluoromethyl or bulkier aryl groups (e.g., 923192-52-3) exceed 500 g/mol, which may limit blood-brain barrier penetration .
    • The target compound’s estimated molecular weight (~489 g/mol) positions it within a range suitable for oral bioavailability.

Inferred Pharmacological Properties

  • Receptor Binding : The 2-chlorophenyl group on piperazine may optimize interactions with serotonin or dopamine receptors, as seen in related antipsychotic agents .

Q & A

Q. What experimental methods are recommended for characterizing the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR to confirm proton environments, particularly for the urea, thiazole, and piperazine moieties. For example, urea NH protons typically resonate at δ 8.5–10.5 ppm, while thiazole protons appear at δ 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Employ ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns. Peaks corresponding to [M+H]+^+ or [M−2HCl+H]+^+ (e.g., m/z 667.9 in related compounds) can confirm purity .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions. For example, analogous urea-thiazole derivatives show planar urea groups and π-stacking between aromatic rings .
  • Computational Validation: Use Multiwfn to analyze electron density maps and bond orders, complementing experimental data .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Answer:

  • Stepwise Coupling: Prioritize coupling the piperazine-thiazole fragment with the urea moiety under mild conditions (e.g., DMF, 0–5°C) to minimize side reactions .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-couplings involving chlorophenyl groups, optimizing ligand-to-metal ratios for reproducibility .
  • Purification Strategies: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Recrystallization in ethanol/water mixtures can enhance purity (>95%) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Apply hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Becke’s exact-exchange corrections improve accuracy for thermochemical properties .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility and reactivity in biological assays .
  • Wavefunction Analysis: Use Multiwfn to compute electrostatic potential surfaces (EPS) and local electron localization functions (ELF), identifying nucleophilic/electrophilic sites .

Q. How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Urea derivatives are prone to hydrolysis under acidic/basic conditions, requiring stabilization via steric hindrance .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., up to 300°C) to guide storage conditions. Melting points (e.g., 190–200°C in related compounds) correlate with crystalline stability .

Q. What spectroscopic techniques are effective for tracking reaction progress during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC): Monitor coupling reactions using silica plates with UV visualization at 254 nm. Rf_f values for intermediates (e.g., 0.3–0.5 in ethyl acetate/hexane) help identify completion .
  • Infrared Spectroscopy (IR): Track carbonyl stretching vibrations (1650–1750 cm1^{-1}) for urea and amide bonds. Disappearance of azide peaks (~2100 cm1^{-1}) confirms successful reductions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Substituent Variation: Syntize analogs with fluorophenyl, trifluoromethyl, or benzyloxy groups on the thiazole/piperazine moieties. Cytotoxicity assays (e.g., IC50_{50} in MCF-7 cells) can reveal substituent effects on bioactivity .
  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonds between the urea group and catalytic residues (e.g., Asp86 in EGFR) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results)?

Answer:

  • Dose-Response Reproducibility: Repeat assays across multiple cell lines (e.g., HepG2 vs. HeLa) with standardized protocols (e.g., MTT assay, 48-hour exposure).
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • pKa Determination: Measure ionization states (e.g., via potentiometric titration) to assess bioavailability differences. Urea derivatives often exhibit pKa values < 5, affecting membrane permeability .

Q. How can noncovalent interactions (e.g., π-stacking, hydrogen bonding) be experimentally and computationally characterized?

Answer:

  • X-ray Topology Analysis: Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., C–H···O/N interactions) in crystal structures .
  • Noncovalent Interaction (NCI) Index: Compute reduced density gradient (RDG) isosurfaces using Multiwfn to visualize van der Waals and steric repulsion zones .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

  • Polymorphism: Screen crystallization solvents (e.g., DMSO vs. acetonitrile) to isolate stable polymorphs. Slow evaporation at 4°C enhances crystal quality .
  • Disorder Modeling: Refine occupancies for disordered piperazine rings using SHELXL, applying restraints to bond lengths/angles .
  • DFT-Assisted Refinement: Compare experimental XRD data with DFT-optimized geometries to resolve ambiguities in torsion angles .

Q. How can researchers predict and mitigate potential toxicity using in silico tools?

Answer:

  • ADMET Prediction: Use SwissADME to estimate blood-brain barrier permeability (e.g., logP < 3) and hepatotoxicity alerts (e.g., CYP450 inhibition) .
  • Reactive Metabolite Screening: Employ GLORY to identify electrophilic intermediates (e.g., quinone imines) that may form covalent adducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.